4-(4-Benzylpiperazin-1-yl)phenylamine
Overview
Description
4-(4-Benzylpiperazin-1-yl)phenylamine is an organic compound with the chemical formula C17H21N3. It is a derivative of piperazine and aniline, characterized by the presence of a benzyl group attached to the piperazine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Benzylpiperazin-1-yl)phenylamine is typically synthesized through organic synthesis methods. One common route involves the reaction of 4-chloronitrobenzene with benzylpiperazine in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include:
Solvent: Methanol or ethanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)phenylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride
Substitution: Halogenating agents like bromine or chlorinating agents
Major Products
The major products formed from these reactions include N-oxides, substituted aromatic compounds, and reduced amines .
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)phenylamine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)phenylamine
- 4-(4-Ethylpiperazin-1-yl)phenylamine
- 4-(4-Phenylpiperazin-1-yl)phenylamine
Uniqueness
4-(4-Benzylpiperazin-1-yl)phenylamine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and influences its reactivity and interaction with molecular targets .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWVVLZWQWIEAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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